

## Comparative Molecular Modeling of Quinoxaline Derivatives at Enzyme Active Sites

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Compound of Interest					
Compound Name:	2-Methyl-3-phenylquinoxaline				
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Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, represent a versatile class of heterocyclic compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic effects, are often attributed to their ability to selectively inhibit key enzymes. Molecular modeling has become an indispensable tool in the rational design and optimization of these derivatives, providing crucial insights into their binding modes and structure-activity relationships (SAR) at enzyme active sites.

## **Comparative Analysis of Enzyme Inhibition**

Molecular docking and in vitro assays have identified several key enzyme targets for quinoxaline derivatives. The inhibitory potency varies significantly based on the substitution patterns on the quinoxaline scaffold and the specific topology of the enzyme's active site.

Table 1: Inhibition of Cancer-Related Kinases by Quinoxaline Derivatives



Derivative ID	Target Enzyme	Inhibition / Binding Data	Reference
Compound IV	VEGFR-2	Binding Affinity: -17.11 kcal/mol	[1]
Compound III	VEGFR-2	Binding Affinity: -15.63 kcal/mol	[1]
Compound 26e	ASK1	IC50: 30.17 nM	[2]
Compound 12d	ASK1	IC₅o: 49.63 nM	[2]
Compound 12c	ASK1	IC50: 117.61 nM	[2]
Compound 4a	EGFR	IC50: 0.3 μM	[3]
Compound 13	EGFR	IC50: 0.4 μM	[3]
Compound 11	EGFR	IC50: 0.6 μM	[3]
Compound IVd	EGFR	Binding Energy: -12.03 kcal/mol	[4]
Compound 13	COX-2	IC50: 0.46 μM	[3]
Compound 11	COX-2	IC50: 0.62 μM	[3]

As shown in Table 1, quinoxaline derivatives exhibit potent, often nanomolar, inhibition against a range of protein kinases implicated in cancer progression. Derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) show strong binding affinities, suggesting their potential as anti-angiogenic agents.[1]. Similarly, compounds have been developed as highly effective inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) and Epidermal Growth Factor Receptor (EGFR).[2][3]. Notably, some derivatives exhibit dual-inhibitory activity, such as compounds 11 and 13, which potently inhibit both EGFR and Cyclooxygenase-2 (COX-2), making them promising candidates for dual anticancer and anti-inflammatory therapy. [3].

Table 2: Inhibition of Metabolic Enzymes by Quinoxaline Derivatives



Derivative ID	Target Enzyme	IC50 Value (μM)	Standard <i>l</i> Control	Reference
Compound 6a	sPLA2	0.0475	-	[5]
Compound 6c	α-Glucosidase	0.0953	Acarbose (IC <sub>50</sub> = 283.3 μM)	[5][6]
Compound 15a	Aldose Reductase	0.143	-	[7]

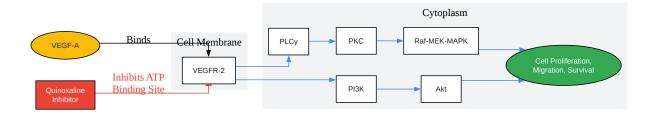
Quinoxaline derivatives also show significant promise in targeting enzymes related to metabolic diseases. As detailed in Table 2, novel derivatives have been identified as potent inhibitors of secretory phospholipase A2 (sPLA2) and  $\alpha$ -glucosidase, enzymes implicated in inflammation and diabetes.[5]. Compound 6c, for instance, is significantly more potent than the standard drug acarbose at inhibiting  $\alpha$ -glucosidase.[5][6]. Furthermore, derivatives have been designed to effectively inhibit aldose reductase, a key enzyme in the polyol pathway linked to diabetic complications.[7][8].

# Key Signaling Pathways Targeted by Quinoxaline Derivatives

The therapeutic effects of quinoxaline-based inhibitors are achieved by modulating critical cellular signaling pathways. Molecular modeling helps elucidate how these compounds interfere with protein function to block downstream signaling cascades involved in cell proliferation, survival, and inflammation.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[9]. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, activating several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[10][11][12]. Quinoxaline inhibitors that target the ATP-binding site of VEGFR-2 effectively block these signals, thereby preventing angiogenesis.[1].



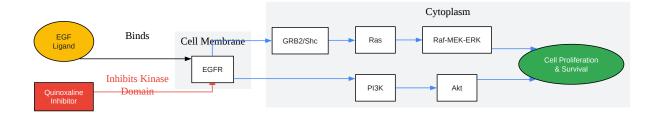


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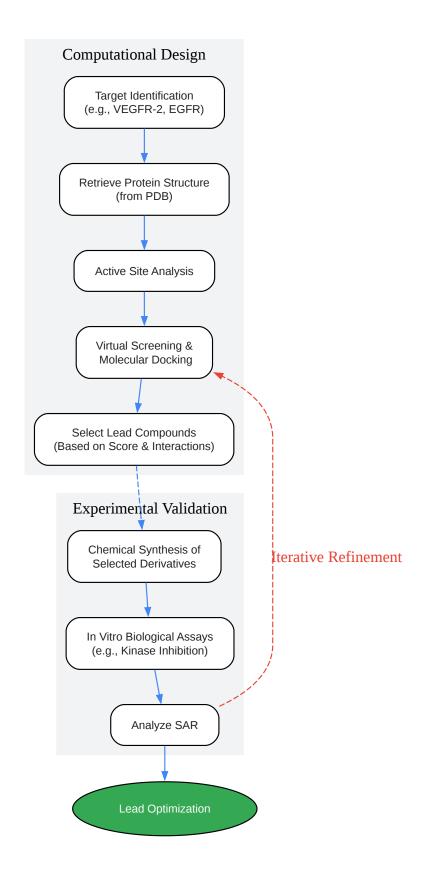
VEGFR-2 signaling pathway and inhibition by quinoxaline derivatives.

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and differentiation.[13]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[14][15]. Ligand binding to EGFR triggers a signaling cascade involving the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promotes cell growth and survival.[16][17]. Small-molecule quinoxaline inhibitors compete with ATP in the intracellular kinase domain, preventing autophosphorylation and blocking these downstream proliferative signals.[14].









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